2-Hydroxy-4,4-diphenylcyclopentan-1-one

Neuropharmacology GABA-A receptor Structure-activity relationship

This 2-Hydroxy-4,4-diphenylcyclopentan-1-one (CAS 131497-68-2) is a differentiated α-hydroxy ketone scaffold for prostaglandin E/I₂ analog development. Its 4,4-diphenyl pattern provides steric bulk distal to the reactive center, enabling regioselective enolate formation. The C-2 hydroxyl group is a defined stereocenter, critical for diastereoselective transformations. With a calculated LogP of 2.9 and TPSA of 37.3 Ų, it serves as a moderately lipophilic, hydrogen-bond-capable probe. Procurement must specify enantiomeric excess to ensure stereochemical integrity for asymmetric synthesis applications.

Molecular Formula C17H16O2
Molecular Weight 252.31 g/mol
CAS No. 131497-68-2
Cat. No. B14271953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4,4-diphenylcyclopentan-1-one
CAS131497-68-2
Molecular FormulaC17H16O2
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESC1C(C(=O)CC1(C2=CC=CC=C2)C3=CC=CC=C3)O
InChIInChI=1S/C17H16O2/c18-15-11-17(12-16(15)19,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,18H,11-12H2
InChIKeyGPCDCVQFRKBSSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-4,4-diphenylcyclopentan-1-one (CAS 131497-68-2): Structural Identity and Procurement-Relevant Class Context


2-Hydroxy-4,4-diphenylcyclopentan-1-one (CAS 131497-68-2) is a synthetic α-hydroxy ketone belonging to the substituted diphenylcyclopentanone class, with molecular formula C17H16O2 and a molecular weight of 252.31 g/mol [1]. The compound features a cyclopentanone ring bearing a hydroxyl group at the 2-position and two phenyl substituents at the 4-position, yielding a single hydrogen-bond donor, two hydrogen-bond acceptors, a calculated LogP of 2.9, and a topological polar surface area of 37.3 Ų [2]. Mass spectral data (GC-MS) are documented in the Wiley Registry of Mass Spectral Data [1]. The compound is structurally positioned between simpler cyclopentanone derivatives (e.g., 2-hydroxycyclopentanone) and bulkier diphenyl-substituted analogs (e.g., 2,2-diphenylcyclopentanone, 4,4-diphenylcyclohexanone), each of which differs in ring size, substitution pattern, or hydroxyl placement—variables known to alter reactivity, pharmacokinetic properties, and synthetic utility [3][4].

Why Generic Substitution of 2-Hydroxy-4,4-diphenylcyclopentan-1-one (CAS 131497-68-2) Carries Scientific Risk


In-class diphenylcyclopentanones and related cyclohexanone analogs are not freely interchangeable. Ring size (five- vs. six-membered) directly modulates receptor-binding potency: in a systematic study of cyclopentanone and cyclohexanone derivatives at the picrotoxin receptor, cyclohexanones exhibited greater potency than their corresponding cyclopentanones, and binding affinity increased with alkyl substituent size [1]. The position of phenyl substitution (2,2-, 3,4-, 4,4-, or 2,5-diphenyl) dictates molecular shape, steric accessibility of the carbonyl, and conformational flexibility—parameters that govern both chemical reactivity (e.g., enolate formation, photochemical rearrangement pathways) and biological target engagement [2][3]. The α-hydroxy group present in CAS 131497-68-2 introduces a hydrogen-bond donor absent in non-hydroxylated analogs such as 2,2-diphenylcyclopentanone (CAS 15324-42-2), altering solubility, metabolic susceptibility, and intermolecular interaction capacity [4]. These multidimensional differences mean that substituting one diphenylcyclopentanone isomer for another without experimental validation risks both synthetic failure and erroneous biological readouts.

Quantitative Evidence Guide: Verified Differentiation of 2-Hydroxy-4,4-diphenylcyclopentan-1-one (CAS 131497-68-2) Relative to Comparators


Ring-Size Differentiation: Cyclopentanone vs. Cyclohexanone Potency at the Picrotoxin Receptor

In a direct head-to-head radioligand binding study, cyclohexanone derivatives were consistently more potent than their cyclopentanone counterparts at the picrotoxin receptor, and binding potency increased with alkyl substituent size for both ring systems [1]. Although 2-hydroxy-4,4-diphenylcyclopentan-1-one itself was not tested, the class-level inference from unsubstituted and alkyl-substituted cyclopentanones vs. cyclohexanones establishes that the five-membered ring scaffold confers measurably lower picrotoxin-site affinity than the corresponding six-membered ring—a critical consideration when selecting between cyclopentanone and cyclohexanone building blocks for CNS-targeted programs.

Neuropharmacology GABA-A receptor Structure-activity relationship

Photochemical Fate Divergence: 4,4-Diphenylcyclopentenone vs. Cyclohexenone Analog

Room-temperature irradiation of 4,4-diphenylcyclopentenone led very efficiently to keten rearrangement products rather than bicyclic ketones, in marked contrast to the corresponding cyclohexenone which undergoes different photochemical pathways [1]. Although this study employed the unsaturated cyclopentenone (not the saturated 2-hydroxy derivative), it demonstrates that the 4,4-diphenyl substitution on a five-membered ring directs photochemical reactivity toward keten formation—a pathway unavailable to the six-membered ring analog. This establishes a ring-size-dependent photochemical divergence relevant to any synthetic route or storage condition involving light exposure.

Photochemistry Keten rearrangement Cyclopentenone

Hydrogen-Bond Donor Capacity: α-Hydroxy Ketone vs. Non-Hydroxylated Diphenylcyclopentanones

2-Hydroxy-4,4-diphenylcyclopentan-1-one possesses one hydrogen-bond donor (the α-OH group) and a topological polar surface area (TPSA) of 37.3 Ų [1]. In contrast, the non-hydroxylated comparator 2,2-diphenylcyclopentanone (CAS 15324-42-2) has zero H-bond donors and a lower TPSA (approximately 17.1 Ų, based on a single ketone acceptor) . The presence of the hydroxyl group increases aqueous solubility potential and enables intermolecular hydrogen-bonding interactions that are structurally precluded in the non-hydroxylated analogs—an important consideration for crystallization, formulation, and biological target engagement.

Physicochemical profiling Drug-likeness Solubility

Substitution Pattern and Synthetic Intermediate Utility: 4,4-Diphenyl vs. Other Diphenylcyclopentanone Isomers

Patent literature explicitly claims phenyl-substituted hydroxycyclopentanones and hydroxycyclopentenones of the 4,4-diphenyl substitution type as novel intermediates for phenyl-substituted prostaglandin E and prostaglandin I₂ synthesis [1][2]. The 4,4-geminal diphenyl substitution pattern is structurally distinct from 2,2-, 2,5-, and 3,4-diphenylcyclopentanone isomers, each of which presents different steric environments and enolate regiochemistry. Specifically, the 4,4-disubstitution places both phenyl groups distal to the reactive α-hydroxy ketone moiety, preserving enolization and aldol reactivity at C-2 while providing steric bulk at C-4 that can influence diastereoselectivity in subsequent transformations.

Prostaglandin synthesis Synthetic intermediate Regioselectivity

Evidence-Backed Application Scenarios for 2-Hydroxy-4,4-diphenylcyclopentan-1-one (CAS 131497-68-2)


Prostaglandin Analog Intermediate Synthesis

Based on patent precedent [1], this compound is positioned as an intermediate for phenyl-substituted prostaglandin E and I₂ analogs. The 4,4-diphenyl substitution pattern provides steric bulk distal to the α-hydroxy ketone reactive center, potentially enabling regioselective enolate formation and subsequent side-chain elaboration. Procurement for this application should prioritize stereochemical purity documentation, as the C-2 hydroxyl center is a defined stereogenic element relevant to downstream prostaglandin diastereoselectivity.

Physicochemical Comparator in Drug Discovery SAR Campaigns

With a calculated LogP of 2.9, TPSA of 37.3 Ų, one H-bond donor, and two H-bond acceptors [2], this compound serves as a moderately lipophilic, hydrogen-bond-capable scaffold. When used alongside non-hydroxylated comparators such as 2,2-diphenylcyclopentanone (HBD=0, TPSA ≈17.1 Ų), it enables systematic deconvolution of hydroxyl-group contributions to solubility, permeability, and target binding within a diphenylcyclopentanone chemotype.

Photochemical Mechanistic Studies

The closely related 4,4-diphenylcyclopentenone undergoes efficient keten rearrangement upon room-temperature irradiation, contrasting with cyclohexenone analogs [3]. The saturated 2-hydroxy derivative (CAS 131497-68-2) provides a reduced-ring analog for comparative photochemical studies investigating the effect of ring saturation and α-hydroxyl substitution on photochemical fate—particularly relevant to research groups studying light-induced degradation pathways of cyclopentanone-derived pharmaceuticals.

Chiral Building Block for Asymmetric Synthesis

The compound contains one undefined atom stereocenter at C-2 [2]. Enantiomerically enriched preparations of α-hydroxy cyclopentanones are established substrates for stereoselective aldol reactions and enzymatic resolutions [4]. Procurement for asymmetric synthesis applications should verify enantiomeric excess specifications, as the stereochemical integrity at C-2 is the primary determinant of diastereoselectivity in subsequent transformations.

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